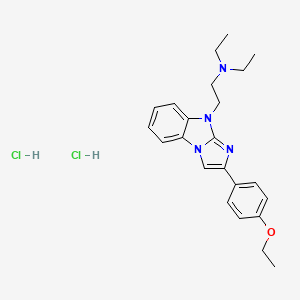

C23H30Cl2N4O

Description

The compound with the molecular formula C₇H₆N₂O (CAS 239097-74-6) is a benzoxazole derivative characterized by a fused aromatic ring system containing oxygen and nitrogen atoms. Key properties include:

- Molecular weight: 134.14 g/mol

- Solubility: 1.55 mg/mL (0.0116 mol/L), classified as "very soluble" in aqueous media .

- CYP inhibition: Inhibits CYP1A2, a cytochrome P450 enzyme involved in drug metabolism .

- Synthesis: Produced via a tin chloride-catalyzed reduction of 5-nitro-1,2-benzoxazole in HCl, achieving a 95% yield under optimized conditions .

This compound’s structural features, such as its aromaticity and heteroatom arrangement, contribute to its biochemical interactions and solubility profile.

Properties

CAS No. |

1219163-50-4 |

|---|---|

Molecular Formula |

C23H30Cl2N4O |

Molecular Weight |

449.42 |

IUPAC Name |

2-[2-(4-ethoxyphenyl)imidazo[1,2-a]benzimidazol-4-yl]-N,N-diethylethanamine;dihydrochloride |

InChI |

InChI=1S/C23H28N4O.2ClH/c1-4-25(5-2)15-16-26-21-9-7-8-10-22(21)27-17-20(24-23(26)27)18-11-13-19(14-12-18)28-6-3;;/h7-14,17H,4-6,15-16H2,1-3H3;2*1H |

InChI Key |

ILZRHCYMKHAQQM-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCN1C2=CC=CC=C2N3C1=NC(=C3)C4=CC=C(C=C4)OCC.Cl.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

C012 Dihydrochloride; C-012 Dihydrochloride; C 012 Dihydrochloride; C012 2HCl; C 012 2HCl; C-012 2HCl; |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares C₇H₆N₂O (CAS 239097-74-6) with structurally related compounds (CAS numbers: 828300-70-5, 851768-35-9, 36216-80-5, 89976-56-7, 268734-42-5, 65685-55-4, 39835-28-4, 39835-08-0) based on similarity scores (0.74–0.97) and available data :

Key Findings:

- Molecular Weight Differences : Lower molecular weight (134.14 g/mol vs. 150–300 g/mol in analogs) enhances solubility and BBB permeability but may limit binding affinity to larger targets .

- Functional Group Impact : The nitro-to-amine reduction in synthesis (evidenced in C₇H₆N₂O) improves stability compared to nitro-containing analogs, which are prone to metabolic reduction .

- CYP Selectivity : Unlike broad-spectrum CYP inhibitors (e.g., ketoconazole), C₇H₆N₂O’s specificity for CYP1A2 may offer safer therapeutic profiles .

Limitations and Discrepancies

- This analysis instead focuses on C₇H₆N₂O (CAS 239097-74-6) due to evidence availability.

- Data Gaps : Detailed properties (e.g., toxicity, melting points) of similar compounds are absent, limiting direct comparisons.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.